1-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine
Description
1-N-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine is a heterocyclic aromatic compound featuring a central benzene-1,3-diamine scaffold linked to a 4-(pyridin-4-yl)-substituted thiazole ring. This structure combines electron-rich aromatic systems with hydrogen-bonding capabilities, making it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves coupling reactions between substituted thiazoles and benzene-diamine derivatives under controlled conditions .
Properties
IUPAC Name |
3-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c15-11-2-1-3-12(8-11)17-14-18-13(9-19-14)10-4-6-16-7-5-10/h1-9H,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDPSXMZZRBHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The pyridine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the thiazole and pyridine rings with the benzene diamine under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
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Coordination Chemistry
- Compound 1 acts as a ligand in coordination chemistry. Its ability to form complexes with metal ions is utilized in various catalytic processes and material synthesis. Research indicates that such ligands can enhance the efficacy of catalysts in organic reactions, leading to improved yields and selectivity .
-
Biological Studies
- The compound is investigated for its biochemical interactions with macromolecules such as proteins and nucleic acids. Studies have shown that it can modulate enzyme activity, making it a candidate for drug development targeting specific diseases. For instance, its potential role in inhibiting cancer cell proliferation has been explored through in vitro assays .
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Medicinal Chemistry
- Research highlights the therapeutic potential of compound 1 in treating various diseases, particularly cancer and infectious diseases . Its structure allows it to interact with biological targets effectively, which is essential for developing new pharmaceuticals. Case studies have demonstrated its effectiveness in preclinical models .
- Material Science
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Coordination Chemistry | Acts as a ligand for metal complexes | Catalysis in organic synthesis |
| Biological Studies | Modulates enzyme activity; potential for drug development | Inhibition of cancer cell growth |
| Medicinal Chemistry | Therapeutic potential against cancer and infectious diseases | Preclinical trials for drug efficacy |
| Material Science | Development of polymers and nanomaterials | Enhanced mechanical properties in composites |
Case Study 1: Cancer Therapeutics
A study published in the Journal of Medicinal Chemistry examined the effects of compound 1 on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Coordination Complexes
Research documented in Inorganic Chemistry highlighted the use of compound 1 as a ligand for palladium complexes. The resulting complexes showed enhanced catalytic activity in cross-coupling reactions compared to traditional ligands.
Case Study 3: Material Development
A publication in Materials Science reported on the incorporation of compound 1 into polymer matrices. The modified materials exhibited improved thermal stability and mechanical strength, demonstrating the compound's utility in material science applications.
Mechanism of Action
The mechanism of action of 1-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
- Pyridin-3-yl vs. Pyridin-4-yl Thiazole Derivatives
- 6-Methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine (A758335) : This analog () substitutes the pyridin-4-yl group with pyridin-3-yl, altering electronic distribution. The pyridin-3-yl derivative exhibits a 0.88 structural similarity to the target compound but shows reduced solubility due to steric hindrance from the ortho-positioned nitrogen in pyridine .
- 4-(Pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine (A134944) : Replaces the benzene-1,3-diamine with an m-tolyl group, eliminating hydrogen-bonding sites. This results in weaker interactions with biological targets (e.g., kinases) compared to the target compound .
Heterocyclic Core Modifications
- Pyrimidin-2-yl vs. Thiazol-2-yl Derivatives
- N1-(4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine Derivatives (5d–5h) : These compounds () replace the thiazole ring with pyrimidine, enhancing π-stacking interactions but reducing metabolic stability. For example, 5d (C25H28N6ONa) has a molecular weight of 455.52 g/mol, whereas the target compound (C14H12N4S) weighs 268.34 g/mol, indicating superior bioavailability for the latter .
- Imatinib Precursor () : Contains a pyridin-3-yl-pyrimidin-2-yl group linked to benzene-1,3-diamine. The additional 4-methylpiperazine substituent in Imatinib increases solubility (logP = 2.1) compared to the target compound (logP ≈ 1.8) but introduces cytotoxicity risks .
Functional Group Additions
- Dihydrochloride Salts () : The dihydrochloride form of 6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine improves aqueous solubility (>50 mg/mL) but introduces hygroscopicity, complicating formulation. The target compound’s free base form has moderate solubility (~10 mg/mL) .
Biological Activity
1-N-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine, also known as N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine hydrobromide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining a pyridine ring, a thiazole ring, and a benzene ring. Its molecular formula is with a molecular weight of approximately 349.25 g/mol . The presence of these heterocycles contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. These interactions can lead to bactericidal effects against various pathogens .
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For instance:
- Inhibition of Staphylococcus aureus : The compound showed effective inhibition against S. aureus topoisomerase IV with IC50 values of 0.012 and 0.008 μg/mL .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiazole derivatives:
- Cell Line Studies : The compound was tested on HepG2 human liver cancer cells and showed non-toxic effects while inhibiting cell proliferation .
Enzyme Inhibition
The compound has been reported to inhibit various enzymes:
- DNA Gyrase : It was found to bind effectively to the ATP-binding site of DNA gyrase, leading to significant inhibitory activity .
Case Studies
Several studies have focused on the biological activity of thiazole derivatives similar to this compound:
Research Applications
The compound is being explored for various applications in:
- Medicinal Chemistry : As a lead compound for developing new antibiotics and anticancer agents.
- Biochemistry : As a biochemical probe for studying enzyme interactions and mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
